4-(2-Fluoroethyl)benzoic acid
Overview
Description
Scientific Research Applications
1. Properties in Liquid Crystal Mixtures
4-(2-Fluoroethyl)benzoic acid, along with similar compounds, has been studied for its properties when mixed with other liquid crystals. For example, Fouzai et al. (2018) investigated the properties of linear supra-molecular liquid crystals derived from benzoic acid derivatives, including those with fluorine substitutions. They found that the presence of fluorine atoms in the benzene ring core compounds influenced the electro-optical and optical properties of these mixtures, highlighting the potential of this compound in developing advanced liquid crystal technologies (Fouzai et al., 2018).
2. Synthesis for PET Imaging
In the field of Positron Emission Tomography (PET) imaging, this compound-related compounds have been synthesized for their potential applications. For instance, Wang et al. (2014) described the synthesis of a fluorine-18-labeled bexarotene analogue, highlighting the use of this compound derivatives in creating tracers for PET imaging (Wang et al., 2014).
3. Applications in Supramolecular Chemistry
The compound has applications in supramolecular chemistry, as evidenced by the work of Nishiguchi et al. (2011). They investigated the control of the solid-state chiral optical properties of a supramolecular organic fluorophore containing 4-(2-arylethynyl)-benzoic acid. Their research showed the versatility of these compounds in controlling chiral optical properties (Nishiguchi et al., 2011).
4. Fluorescence Probes for Reactive Oxygen Species
This compound derivatives also find application in developing fluorescence probes. Setsukinai et al. (2003) developed novel fluorescence probes that could reliably detect reactive oxygen species, using derivatives of benzoic acid. This highlights the potential of this compound in biomedical research and diagnostics (Setsukinai et al., 2003).
Properties
IUPAC Name |
4-(2-fluoroethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNSQQDBHGFWFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCF)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20709503 | |
Record name | 4-(2-Fluoroethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
819883-84-6 | |
Record name | 4-(2-Fluoroethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20709503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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